molecular formula C18H17FN2O5S B2782646 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide CAS No. 905689-50-1

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2782646
CAS No.: 905689-50-1
M. Wt: 392.4
InChI Key: BBCJBAGJICLITM-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4. The purity is usually 95%.
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Biological Activity

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C19_{19}H19_{19}N3_{3}O3_{3}S
  • Molecular Weight : 397.45 g/mol

The structure features a benzenesulfonamide moiety linked to a pyrrolidine and a dioxin derivative, which contributes to its biological activity.

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on similar dioxin derivatives have shown:

  • Inhibition of PARP1 : Poly(ADP-ribose) polymerase 1 (PARP1) is a target in cancer therapy. Compounds derived from dioxins have demonstrated varying degrees of PARP1 inhibition, with some showing IC50_{50} values as low as 0.88 μM .
CompoundStructure FeaturesPARP1 IC50_{50} (μM)
4Dioxin core5.8 ± 0.10
10Dioxin core0.88 ± 0.090

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential for enzyme inhibition, which is crucial in various metabolic pathways.
  • Antiproliferative Effects : Similar compounds have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also possess similar properties.

Study on Fluorinated Aryl Compounds

A study focused on fluorinated aryl compounds indicated that the introduction of fluorine into the structure enhances biological activity. The antiproliferative activity was evaluated against multiple cancer cell lines, suggesting that fluorinated derivatives could improve therapeutic efficacy .

Synthesis and Evaluation

In a comprehensive evaluation of dioxin derivatives, compounds were synthesized and tested for their biological activities. The study highlighted the importance of structural modifications in enhancing the potency against cancer cell lines .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-12-9-18(22)21(11-12)13-5-6-15-16(10-13)26-8-7-25-15/h1-6,10,12,20H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCJBAGJICLITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.